molecular formula C25H22ClP B094815 Benzyltriphenylphosphonium chloride CAS No. 1100-88-5

Benzyltriphenylphosphonium chloride

Cat. No. B094815
Key on ui cas rn: 1100-88-5
M. Wt: 388.9 g/mol
InChI Key: USFRYJRPHFMVBZ-UHFFFAOYSA-M
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Patent
US05648524

Procedure details

To a 25 mL three-necked reaction flask, 3.55 mL (0.03 mole) of α-toluenethiol, 0.58 g (1.5×10-3 mole) of benzyl triphenyl phosphonium chloride and 15 mL (0.03 mole) of 2N NaOH solution were added. The resulting solution was heated to 82° C. with agitation for one hour. Thereafter, 2.3 mL (0.027 mole) of methacrylic acid was added dropwise over a 30 minute period to the preheated mixture, and the reaction mixture was heated to 125° C. and maintained under reflux for 18 hours.
Quantity
3.55 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
catalyst
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][SH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].[C:11]([OH:16])(=[O:15])[C:12]([CH3:14])=[CH2:13]>[Cl-].C([P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)C1C=CC=CC=1>[CH2:7]([S:8][CH2:13][CH:12]([CH3:14])[C:11]([OH:16])=[O:15])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
3.55 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CS
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.58 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
2.3 mL
Type
reactant
Smiles
C(C(=C)C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to 125° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)SCC(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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